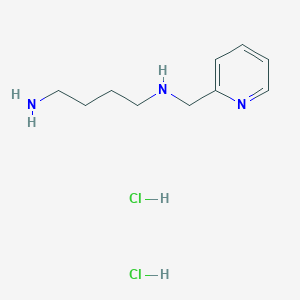

N'-(Pyridin-2-ylmethyl)butane-1,4-diamine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N’-(Pyridin-2-ylmethyl)butane-1,4-diamine;dihydrochloride” is a complex compound. It is closely related to "N,N,N’,N’-Tetrakis(pyridin-2-ylmethyl)butane-1,4-diamine" . The compound has a molecular weight of 452.59400 .

Synthesis Analysis

The synthesis of this compound involves the use of the ligand -N,N,N0,N0-tetrakis(pyridin-2-ylmethyl)butane-1,4-diamine. This ligand (45.3 mg, 0.10 mmol) was dissolved in 10 ml CH3OH to form a clear solution, to which was added a CH3OH solution (6 ml) of Cu(ClO4)2 6H2O (74.1 mg, 0.20 mmol). The solution turned deep blue immediately and a small amount of precipitate appeared .Molecular Structure Analysis

The molecular structure of this compound is complex. The CuII atom adopts a distorted octahedral coordination geometry due to the Jahn–Teller effect. The equatorial plane consists of one methanol molecule and three N atoms from the N,N,N0,N0-tetrakis(pyridin-2-ylmethyl)butane-1,4-diamine ligand. The Cu—N bond lengths are in the range 1.975 (3)–2.041 (2) Å and the Cu—O bond length is 2.008 (2) Å .Physical And Chemical Properties Analysis

The compound has a molecular weight of 452.59400 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications

Crystal Structure Analysis

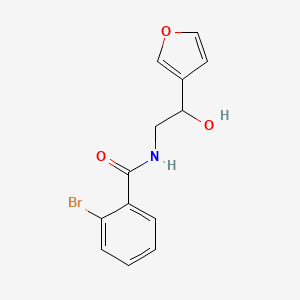

The crystal structure of N-(pyridin-2-ylmethyl)furan-2-carboxamide, a similar compound, was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . This kind of analysis can provide valuable information about the molecular structure and properties of the compound .

Hirshfeld Surface Analysis

Hirshfeld surface analysis (HSA) is used for determining the N–H···O intermolecular hydrogen bonding interactions, which can generate the chain-shaped 3D network structure . This analysis can provide insights into the intermolecular interactions and crystal packing of the compound .

Density Functional Theory (DFT) Calculations

The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) . DFT calculations can provide valuable information about the electronic structure and properties of the compound .

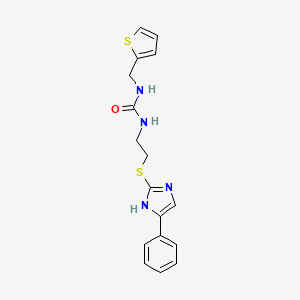

Molecular Docking Studies

Molecular docking studies were carried out to understand the binding of the compounds toward the molecular targets c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase . This kind of study can provide insights into the potential biological activity and drug-likeness of the compound .

Synthesis of N-(Pyridin-2-yl)-Benzamides

The compound can be used in the synthesis of N-(pyridin-2-yl)-benzamides from aminopyridine and trans-beta-nitrostyrene by Fe2Ni-BDC bimetallic metal–organic frameworks . This kind of synthesis can lead to the production of new compounds with potential applications in various fields .

Catalyst for Michael Addition Amidation Reaction

The compound can act as a catalyst for the Michael addition amidation reaction of 2-aminopyridine and nitroolefins . This kind of reaction can lead to the synthesis of new compounds with potential applications in various fields .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in transition metal complexes of tetrakis(pyridin-2-yl-methyl)alkyldiamine ligands , there may be potential for further investigation into the properties and uses of “N’-(Pyridin-2-ylmethyl)butane-1,4-diamine;dihydrochloride”.

properties

IUPAC Name |

N'-(pyridin-2-ylmethyl)butane-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3.2ClH/c11-6-2-4-7-12-9-10-5-1-3-8-13-10;;/h1,3,5,8,12H,2,4,6-7,9,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWKNJJJRVSEFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNCCCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(Pyridin-2-ylmethyl)butane-1,4-diamine;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2828809.png)

![2-Chloro-N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]acetamide](/img/structure/B2828813.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2828817.png)

![4-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-3-methyl-N-(propan-2-yl)benzamide](/img/structure/B2828824.png)

![7-(3,4-diethoxyphenyl)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2828830.png)